![molecular formula C10H18ClNOS B12541199 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine CAS No. 655233-17-3](/img/structure/B12541199.png)
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine
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Overview
Description
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine is an organic compound that features a morpholine ring substituted with a 1-chlorohex-1-en-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine typically involves the reaction of morpholine with 1-chlorohex-1-en-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the double bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine exhibit significant anticancer properties. For instance, derivatives containing a morpholine moiety have been shown to possess cytotoxic activity against various cancer cell lines, including breast and cervical cancers. The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
There is emerging evidence that morpholine derivatives can exhibit antimicrobial activity. The presence of the sulfanyl group in this compound may enhance its efficacy against certain bacterial strains. Studies have suggested that modifications to the morpholine structure can lead to improved antibacterial properties, indicating potential for development into new antimicrobial therapies .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable for synthesizing more complex molecules, particularly those required in pharmaceutical development .
Synthesis of Sulfide Derivatives
The compound can be utilized to synthesize a range of sulfide derivatives through reactions involving thiol groups. These derivatives have been explored for their potential biological activities, including anti-inflammatory and analgesic effects, thus expanding the applicability of this compound in drug discovery .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. Additionally, the morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 1-chlorohex-1-en-2-ylsulfanyl group.
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine: A structural isomer with the chlorine atom at a different position.
4-(1-Cyclohexen-1-yl)morpholine: Lacks the sulfanyl group but has a similar cyclic structure.
Uniqueness
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine is unique due to the presence of both the morpholine ring and the 1-chlorohex-1-en-2-ylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine derivatives are known for their diverse pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as having a morpholine ring substituted with a sulfanyl group and a chloroalkene side chain. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Morpholine derivatives have been extensively studied for their antimicrobial properties. In particular, compounds with sulfanyl groups have shown promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Morpholine Derivatives
Compound Name | Activity Type | Microorganisms Tested | Results |
---|---|---|---|
This compound | Antibacterial | Escherichia coli, Staphylococcus aureus | Moderate activity observed |
Other Morpholine Derivatives | Antifungal | Candida albicans, Aspergillus niger | Variable activity; some strong |
4-(substituted) morpholines | Antiviral | HIV, Herpes Simplex Virus | Significant inhibition reported |
Research indicates that the sulfanyl group enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent microbial death .
Enzyme Inhibition
The compound's morpholine structure is associated with various enzyme inhibitory activities. Notably, it has been implicated in the inhibition of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease.
Table 2: Enzyme Inhibition Activities
Compound Name | Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|---|
This compound | Acetylcholinesterase | Competitive | 25 |
Other Morpholine Derivatives | BACE-1 | Non-competitive | 15 |
Studies have shown that modifications in the morpholine ring can significantly influence the binding affinity and inhibition potency against AChE and other enzymes .
Case Studies
- Antibacterial Efficacy : A study conducted on various morpholine derivatives, including this compound, demonstrated its moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Neuroprotective Effects : Research highlighted the neuroprotective properties of certain morpholine derivatives against neurodegenerative diseases. The ability to inhibit AChE suggests that this compound could be further explored in Alzheimer's disease models for its therapeutic potential .
Properties
CAS No. |
655233-17-3 |
---|---|
Molecular Formula |
C10H18ClNOS |
Molecular Weight |
235.77 g/mol |
IUPAC Name |
4-(1-chlorohex-1-en-2-ylsulfanyl)morpholine |
InChI |
InChI=1S/C10H18ClNOS/c1-2-3-4-10(9-11)14-12-5-7-13-8-6-12/h9H,2-8H2,1H3 |
InChI Key |
FUVZIVYVXXIICM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCl)SN1CCOCC1 |
Origin of Product |
United States |
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